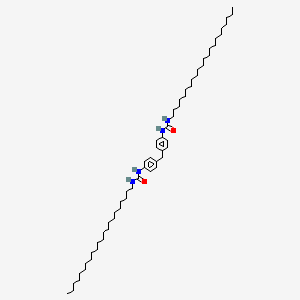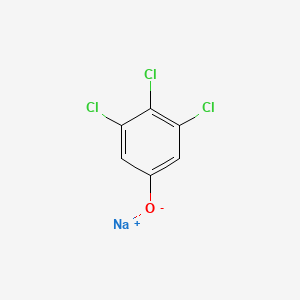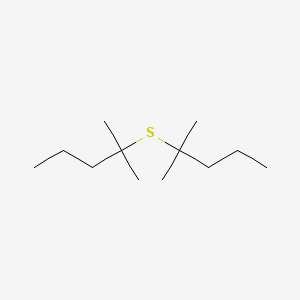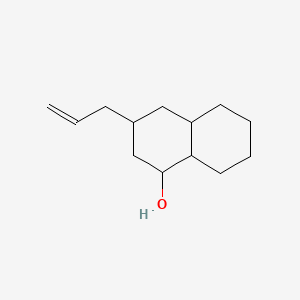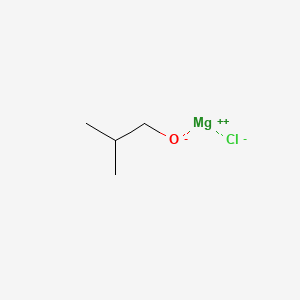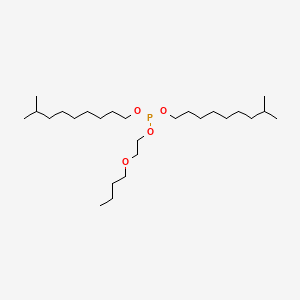
2-Butoxyethyl diisodecyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl diisodecyl phosphite is an organophosphorus compound with the molecular formula C26H55O4P and a molecular weight of 462.686 g/mol . It is commonly used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
The synthesis of 2-Butoxyethyl diisodecyl phosphite typically involves the reaction of 2-butoxyethanol with diisodecyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
2-Butoxyethyl diisodecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield phosphites.
Substitution: It can undergo substitution reactions with various reagents to form different phosphite derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Butoxyethyl diisodecyl phosphite has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.
Biology: It is studied for its potential antioxidant properties and its ability to protect biological molecules from oxidative damage.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.
Mechanism of Action
The primary mechanism of action of 2-Butoxyethyl diisodecyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides and inhibiting radical chain reactions that lead to oxidation. This is achieved through the formation of stable phosphite radicals that terminate the oxidation process. The molecular targets and pathways involved include the reduction of peroxyl radicals to alkoxyl radicals, which further react with the phosphite to form stable products .
Comparison with Similar Compounds
2-Butoxyethyl diisodecyl phosphite can be compared with other similar compounds such as:
- Tris(2-butoxyethyl) phosphate
- 2-Butoxyethyl diphenyl phosphite
- 2-Butoxyethyl diisotridecyl phosphite
These compounds share similar chemical structures and properties but differ in their specific applications and effectiveness as antioxidants. This compound is unique in its high molecular weight and specific substitution pattern, which provides enhanced stability and effectiveness in various applications .
Properties
CAS No. |
93843-26-6 |
|---|---|
Molecular Formula |
C26H55O4P |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
2-butoxyethyl bis(8-methylnonyl) phosphite |
InChI |
InChI=1S/C26H55O4P/c1-6-7-20-27-23-24-30-31(28-21-16-12-8-10-14-18-25(2)3)29-22-17-13-9-11-15-19-26(4)5/h25-26H,6-24H2,1-5H3 |
InChI Key |
ZGKWDPIWNXHCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


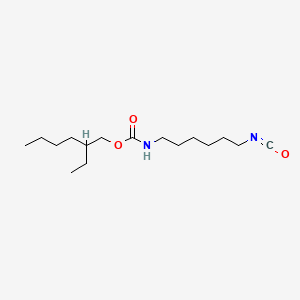
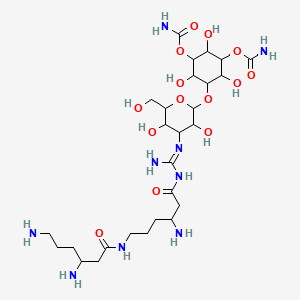

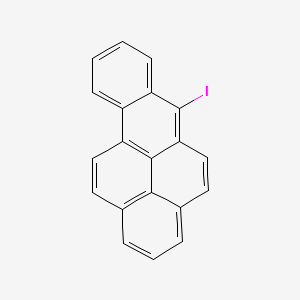
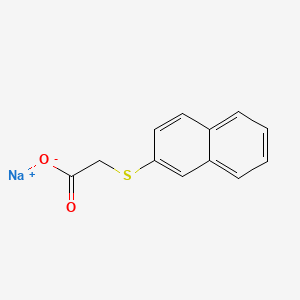
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
